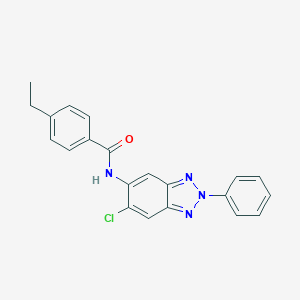![molecular formula C21H17N3O2S B251616 N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as CB 839, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. CB 839 has gained attention in recent years for its potential as an anti-cancer therapy, as glutamine metabolism is often upregulated in cancer cells. In
Mecanismo De Acción
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 works by inhibiting glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is then further metabolized to produce energy and biosynthetic precursors. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthesis in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate production and ultimately cell death. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has also been shown to have anti-inflammatory effects, as glutamine metabolism is involved in the production of inflammatory cytokines. In addition, N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. Another advantage is its potential to sensitize cancer cells to other anti-cancer therapies, which could improve the efficacy of these treatments. One limitation of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its low yield in synthesis, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential for combination therapy with other anti-cancer agents. Additionally, there is a need for more efficient synthesis methods to improve the availability of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 for research purposes. Finally, there is a need for more research on the mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 and its effects on other metabolic pathways.
Métodos De Síntesis
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 4-aminobiphenyl to form 4-(4-aminobiphenyl)benzoyl chloride. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. The overall yield of this synthesis is reported to be around 10%.
Aplicaciones Científicas De Investigación
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been studied extensively for its potential as an anti-cancer therapy. Glutaminase is often upregulated in cancer cells, as these cells rely on glutamine metabolism to support their rapid growth and proliferation. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively kill cancer cells while sparing normal cells. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been tested in preclinical models of a variety of cancers, including breast cancer, pancreatic cancer, and non-small cell lung cancer, with promising results. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 in cancer patients.
Propiedades
Fórmula molecular |
C21H17N3O2S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-[(4-phenylbenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c22-19(25)17-8-4-5-9-18(17)23-21(27)24-20(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,25)(H2,23,24,26,27) |
Clave InChI |
MYAFIOFLNWKQJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)